molecular formula C8H10N2O B2761925 1-cyclobutyl-1H-pyrazole-5-carbaldehyde CAS No. 1556311-44-4

1-cyclobutyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B2761925
CAS No.: 1556311-44-4
M. Wt: 150.181
InChI Key: XJDZPDFHCADPGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclobutyl-1H-pyrazole-5-carbaldehyde is a chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol It is characterized by the presence of a cyclobutyl group attached to a pyrazole ring, which in turn is substituted with an aldehyde group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclobutyl-1H-pyrazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutyl hydrazine with an appropriate aldehyde or ketone, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-cyclobutyl-1H-pyrazole-5-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-cyclobutyl-1H-pyrazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-cyclobutyl-1H-pyrazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The pyrazole ring may also contribute to the compound’s ability to interact with specific molecular targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclopropyl-1H-pyrazole-5-carbaldehyde
  • 1-cyclopentyl-1H-pyrazole-5-carbaldehyde
  • 1-cyclohexyl-1H-pyrazole-5-carbaldehyde

Uniqueness

1-cyclobutyl-1H-pyrazole-5-carbaldehyde is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its analogs with different cycloalkyl groups. These differences can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-cyclobutylpyrazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-6-8-4-5-9-10(8)7-2-1-3-7/h4-7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDZPDFHCADPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2C(=CC=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.